REACTION_CXSMILES
|
[N:1]([C:4]1[S:8][C:7]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:6]=2[C:5]=1[C:15]([O:17]C)=O)=[C:2]=[S:3].[N:19]1([CH2:24][CH2:25][CH2:26][NH2:27])[CH:23]=[CH:22][N:21]=[CH:20]1>>[N:19]1([CH2:24][CH2:25][CH2:26][N:27]2[C:15](=[O:17])[C:5]3[C:6]4[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:7]=4[S:8][C:4]=3[NH:1][C:2]2=[S:3])[CH:23]=[CH:22][N:21]=[CH:20]1
|
Name
|
|
Quantity
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0.004 g
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Type
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reactant
|
Smiles
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N(=C=S)C1=C(C2=C(S1)CCCCCC2)C(=O)OC
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Name
|
|
Quantity
|
0.002 g
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Type
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reactant
|
Smiles
|
N1(C=NC=C1)CCCN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The compound was synthesized
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Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)CCCN1C(NC2=C(C1=O)C1=C(S2)CCCCCC1)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |